1-(2-Fluorophenyl)cyclopropan-1-ol
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Overview
Description
1-(2-Fluorophenyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol This compound features a cyclopropane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-ol typically involves the reaction of 2-fluorophenylmagnesium bromide with cyclopropanone . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
The major products formed from these reactions include the corresponding ketone, reduced cyclopropane, and substituted derivatives, respectively .
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropan-1-ol: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and biological activity.
1-(2-Bromophenyl)cyclopropan-1-ol:
1-(2-Methylphenyl)cyclopropan-1-ol: The methyl group provides different steric and electronic effects compared to the fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,11H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQCOAROVJUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249293-03-5 |
Source
|
Record name | 1-(2-fluorophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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